molecular formula C13H19BO2 B1379912 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane CAS No. 1092060-77-9

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane

Cat. No.: B1379912
CAS No.: 1092060-77-9
M. Wt: 218.1 g/mol
InChI Key: IYTPJHRQJDVFDF-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is an organic compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom within a dioxaborinane ring, which is substituted with three methyl groups and a 4-methylphenyl group. The unique structure of this compound makes it an interesting subject for research in various fields of chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronic esters with diols. One common method is the condensation of 4-methylphenylboronic acid with 2,2,4-trimethyl-1,3-pentanediol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron atom. The reaction mixture is then heated to promote the formation of the dioxaborinane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane can undergo various types of chemical reactions, including:

    Oxidation: The boron atom in the dioxaborinane ring can be oxidized to form boronic acids or boronic esters.

    Reduction: Reduction reactions can convert the boron atom to a borohydride species.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitution can be achieved using organometallic reagents or amines.

Major Products Formed

    Oxidation: Boronic acids or boronic esters.

    Reduction: Borohydride species.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Explored for its role in drug design and development, particularly in the creation of boron-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as boron-doped semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes or receptors. This interaction can modulate the activity of the target molecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4,4,6-Trimethyl-2-phenyl-1,3,2-dioxaborinane: Similar structure but lacks the 4-methyl group on the phenyl ring.

    4,4,6-Trimethyl-2-(4-chlorophenyl)-1,3,2-dioxaborinane: Contains a chlorine atom instead of a methyl group on the phenyl ring.

    4,4,6-Trimethyl-2-(4-methoxyphenyl)-1,3,2-dioxaborinane: Contains a methoxy group instead of a methyl group on the phenyl ring.

Uniqueness

4,4,6-Trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability, solubility, and specificity in various applications compared to similar compounds.

Properties

IUPAC Name

4,4,6-trimethyl-2-(4-methylphenyl)-1,3,2-dioxaborinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BO2/c1-10-5-7-12(8-6-10)14-15-11(2)9-13(3,4)16-14/h5-8,11H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTPJHRQJDVFDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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